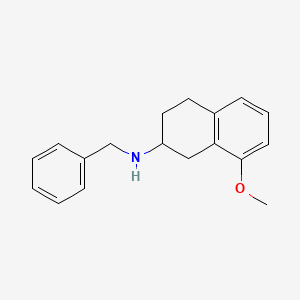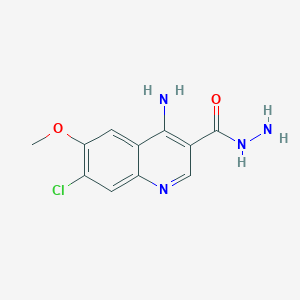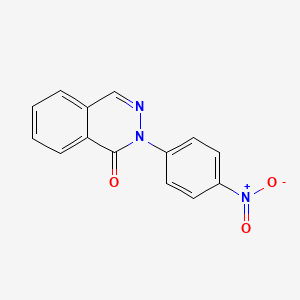![molecular formula C15H16O4 B11853315 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol CAS No. 4289-31-0](/img/structure/B11853315.png)
2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol ist eine organische Verbindung, die zur Klasse der Dihydroxybenzole gehört. Diese Verbindung weist zwei Hydroxylgruppen auf, die an einen Benzolring gebunden sind, wodurch sie zu einer phenolischen Verbindung wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol beinhaltet typischerweise elektrophilen aromatischen Substitutionsreaktionen. Der allgemeine Mechanismus umfasst die Bildung einer Sigma-Bindung zum Benzolring, wodurch ein positiv geladenes Benzenonium-Zwischenprodukt erzeugt wird, gefolgt von der Entfernung eines Protons, um den substituierten Benzolring zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische elektrophilen aromatischen Substitutionsreaktionen umfassen, wobei optimierte Reaktionsbedingungen eingesetzt werden, um hohe Ausbeute und Reinheit zu gewährleisten. Spezifische Details zu industriellen Produktionsverfahren sind in der Literatur nicht leicht zugänglich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Hydrochinone umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen sind üblich, wobei die Hydroxylgruppen durch andere funktionelle Gruppen substituiert werden können.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Chinone, Hydrochinone und verschiedene substituierte phenolische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potentiellen antioxidativen Eigenschaften aufgrund des Vorhandenseins von Hydroxylgruppen untersucht.
Medizin: Wird wegen seiner potentiellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.
Industrie: Wird bei der Herstellung von Polymeren, Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Hydroxylgruppen. Diese Wechselwirkungen können zur Bildung von Phenolat-Ionen führen, die an verschiedenen biochemischen Pfaden teilnehmen können. Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, Wasserstoffatome zu spenden, freie Radikale zu neutralisieren und oxidativen Schaden zu verhindern.
Wissenschaftliche Forschungsanwendungen
2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of phenolate ions, which can participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Catechol (1,2-Dihydroxybenzol): Ähnlich in der Struktur, aber mit Hydroxylgruppen an verschiedenen Positionen.
Resorcin (1,3-Dihydroxybenzol): Ein weiteres Isomer mit Hydroxylgruppen an verschiedenen Positionen.
Hydrochinon (1,4-Dihydroxybenzol): Teilt die 1,4-Dihydroxybenzol-Struktur, aber ohne die Propyl-Gruppe.
Einzigartigkeit
2-[3-(2,5-Dihydroxyphenyl)propyl]benzol-1,4-diol ist einzigartig aufgrund des Vorhandenseins sowohl der 2,5-Dihydroxyphenyl- als auch der 1,4-Dihydroxybenzol-Einheiten, die besondere chemische und biologische Eigenschaften verleihen. Diese Kombination von Strukturmerkmalen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
4289-31-0 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-[3-(2,5-dihydroxyphenyl)propyl]benzene-1,4-diol |
InChI |
InChI=1S/C15H16O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9,16-19H,1-3H2 |
InChI-Schlüssel |
OOVZRXJZSNEUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CCCC2=C(C=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)


![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)


![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)

